Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred approach for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine include:
Tropine: Another tropane alkaloid with similar structural features.
Pseudotropine: A stereoisomer of tropine with different biological activities.
Tropanol: A related compound with a hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C8H16N2O2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1R,5S)-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |
InChI Key |
WCTCMYLESNOTNP-IEESLHIDSA-N |
Isomeric SMILES |
CS(=O)(=O)N1[C@@H]2CC[C@H]1CC(C2)N |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.